(R)-2-Ethyl-2-methylsuccinic acid

Enzyme Inhibition X-ray Crystallography Carboxypeptidase A

The (R)-enantiomer of 2-ethyl-2-methylsuccinic acid is a critical chiral building block for synthesizing enantiomerically pure pharmaceuticals. Unlike the racemic mixture or (S)-enantiomer, only the (R)-form exhibits high-affinity binding to carboxypeptidase A (CPA), enabling precise SAR studies and probing of the 'methyl hole' active site. With ≥98% stereochemical purity, it serves as an essential standard for chiral HPLC/SFC method development. Procure from validated suppliers to ensure stereochemical integrity for your research.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B13139537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Ethyl-2-methylsuccinic acid
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCC(C)(CC(=O)O)C(=O)O
InChIInChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)/t7-/m1/s1
InChIKeyFDYJJKHDNNVUDR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-Ethyl-2-methylsuccinic Acid as a Chiral Building Block


(R)-2-Ethyl-2-methylsuccinic acid is a chiral, branched-chain dicarboxylic acid with the CAS number 113079-45-5 [1]. It belongs to the class of gem-dialkyl succinic acids, which are characterized by a geminal (gem) substitution pattern at the 2-position [2]. This compound features both an ethyl and a methyl group on the alpha-carbon, creating a stereocenter of the (R) configuration. Its primary utility lies in its role as a chiral building block for the synthesis of pharmaceuticals and as a stereospecific tool in biochemical research [3].

The Risks of Substituting (R)-2-Ethyl-2-methylsuccinic Acid with its Racemate or (S)-Enantiomer


In stereochemical applications, the racemic mixture or the opposite (S)-enantiomer of 2-ethyl-2-methylsuccinic acid cannot be substituted for the (R)-enantiomer. This is because the biological and chemical activity of this compound is highly dependent on its three-dimensional configuration. As detailed in the quantitative evidence below, the (R)-enantiomer exhibits specific binding interactions with biological targets that are absent or significantly weaker for the (S)-enantiomer [1]. Furthermore, its utility as a chiral building block for creating enantiomerically pure downstream molecules is predicated on its stereochemical purity, a property not shared by the racemic form [2]. Substitution would lead to a loss of desired biological activity, confounded experimental results, or the generation of unintended diastereomers in a synthetic sequence.

Quantitative Differentiation: (R)-2-Ethyl-2-methylsuccinic Acid vs. Comparators


Enantioselective Enzyme Binding: Only the (R)-Enantiomer Binds to Carboxypeptidase A

X-ray crystallography of the enzyme-inhibitor complex formed with racemic 2-ethyl-2-methylsuccinic acid revealed that only the (R)-enantiomer is bound in the active site of carboxypeptidase A (CPA) [1]. The (S)-enantiomer is not observed in the complex, demonstrating a clear and absolute stereochemical preference for the (R)-form.

Enzyme Inhibition X-ray Crystallography Carboxypeptidase A

Chiral Inhibition Potency: (R)-Enantiomer is >110-Fold More Potent than (S)-Enantiomer Against CPA

In a study of 2-benzyl-2-methylsuccinic acid, a close structural analog, the inhibitory activity against carboxypeptidase A was found to be highly stereospecific. The (R)-enantiomer exhibited a Ki value of 0.15 µM, which was over 110-fold more potent than the (S)-enantiomer, which had a Ki of 17 µM [1]. The racemic form showed an intermediate Ki of 0.28 µM [1]. This trend establishes a class-level inference that the (R)-enantiomer of this pharmacophore confers significantly greater potency.

Inhibitory Potency Enzyme Kinetics Carboxypeptidase A

Structural Confirmation of Binding Mode: The (R)-Enantiomer Fills a Specific 'Methyl Hole'

The high-resolution crystal structure of CPA complexed with (R)-2-ethyl-2-methylsuccinic acid provides a detailed map of its binding interactions [1]. The (R)-enantiomer's methyl group occupies a specific, small hydrophobic cavity in the enzyme, termed the 'methyl hole' [2]. This interaction is stereospecific; the (S)-enantiomer's methyl group would be misoriented and unable to make this favorable contact, explaining its lack of binding.

X-ray Crystallography Structure-Based Drug Design Enzyme Active Site

Pharmacopeial Reference Standard: The Racemate is an Official Impurity Marker for Ethosuximide

The racemic form of 2-ethyl-2-methylsuccinic acid is a compendial impurity standard in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the drug ethosuximide [1][2]. The USP monograph specifies a limit of not more than 0.1% for this impurity in the drug substance [3]. While this is a defined role for the racemate, it highlights the importance of high-purity (R)-enantiomer for research unrelated to impurity testing, where the presence of the (S)-enantiomer would be a contaminant.

Pharmaceutical Analysis Quality Control Impurity Profiling

Synthetic Route Confirmation: Asymmetric Hydrogenation Yields (R)-Enantiomer with High Optical Purity

A patented method describes the asymmetric catalytic hydrogenation of a 2(E)-alkylidene succinate derivative to produce the corresponding (R)-succinate in high yield and with excellent optical purity [1]. This established synthesis differentiates the (R)-enantiomer from its (S)-counterpart, which would require a different chiral catalyst system or resolution step, and from the racemate, which can be produced via non-stereoselective methods.

Asymmetric Synthesis Chiral Catalysis Enantiomeric Excess

Primary Application Scenarios for (R)-2-Ethyl-2-methylsuccinic Acid


As a Stereospecific Biochemical Probe for Zinc Proteases

The (R)-enantiomer is a validated, high-affinity tool for studying carboxypeptidase A (CPA) and related zinc proteases. Its specific binding mode, elucidated by X-ray crystallography, makes it ideal for structure-activity relationship (SAR) studies and for probing the 'methyl hole' feature of the CPA active site [1]. The (S)-enantiomer or racemate cannot be used for this purpose due to their lack of or reduced binding.

As a Chiral Building Block in Asymmetric Synthesis

This compound serves as a versatile chiral building block for the synthesis of more complex, enantiomerically pure molecules [1]. Its two carboxylic acid groups and stereodefined alpha-carbon provide multiple points for derivatization. For example, it can be used to construct chiral succinimide derivatives or other pharmaceuticals where the (R)-configuration is a critical pharmacophore element [2].

As a High-Purity Research Standard for Analytical Method Development

For laboratories developing new chiral analytical methods or investigating the stereochemistry of related compounds, high-purity (R)-2-ethyl-2-methylsuccinic acid is an essential standard. Unlike the racemic mixture, which is used as a compendial impurity standard for ethosuximide [1], the pure (R)-enantiomer allows for the unambiguous development and validation of chiral HPLC or SFC methods to separate and quantify enantiomers.

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